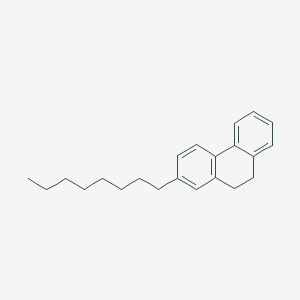
2-Octyl-9,10-dihydrophenanthrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Octyl-9,10-dihydrophenanthrene is a derivative of 9,10-dihydrophenanthrene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of an octyl group at the second position of the phenanthrene ring system. The phenanthrene core is a common structural motif in many natural and synthetic compounds, known for its stability and unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Octyl-9,10-dihydrophenanthrene can be achieved through a palladium-catalyzed Heck reaction followed by a reverse Diels-Alder reaction. The Heck reaction involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst, leading to the formation of the phenanthrene core . The reverse Diels-Alder reaction is then used to eliminate formaldehyde, resulting in the desired dihydrophenanthrene derivative.
Industrial Production Methods
Industrial production of this compound typically involves the use of NiMo/Al2O3-USY catalysts in a hydrocracking process. This method allows for the selective ring opening and hydrogenation of the phenanthrene core, producing the desired compound under controlled temperature and pressure conditions .
Análisis De Reacciones Químicas
Types of Reactions
2-Octyl-9,10-dihydrophenanthrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenanthrenequinone derivatives.
Reduction: Reduction reactions can convert the compound into fully hydrogenated phenanthrene derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the phenanthrene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for reduction reactions.
Substitution: Friedel-Crafts alkylation and acylation reactions are commonly employed for introducing substituents.
Major Products Formed
Oxidation: Phenanthrenequinone derivatives.
Reduction: Fully hydrogenated phenanthrene derivatives.
Substitution: Various alkylated and acylated phenanthrene derivatives.
Aplicaciones Científicas De Investigación
2-Octyl-9,10-dihydrophenanthrene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex polycyclic aromatic hydrocarbons.
Biology: Investigated for its potential biological activity, including anti-cancer and anti-viral properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to bioactive natural products.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes.
Mecanismo De Acción
The mechanism of action of 2-Octyl-9,10-dihydrophenanthrene involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, such as the 3CLpro enzyme in SARS-CoV-2, by binding to the active site and preventing substrate access . This inhibition disrupts viral replication and proliferation, showcasing its potential as an antiviral agent.
Comparación Con Compuestos Similares
Similar Compounds
9,10-Dihydrophenanthrene: The parent compound, lacking the octyl group.
Phenanthrene: The fully aromatic version of the compound.
Bibenzyls: Structurally related compounds with similar aromatic properties.
Uniqueness
2-Octyl-9,10-dihydrophenanthrene is unique due to the presence of the octyl group, which enhances its lipophilicity and potentially its biological activity. This modification can lead to improved pharmacokinetic properties and increased efficacy in biological applications.
Propiedades
Número CAS |
57324-06-8 |
|---|---|
Fórmula molecular |
C22H28 |
Peso molecular |
292.5 g/mol |
Nombre IUPAC |
2-octyl-9,10-dihydrophenanthrene |
InChI |
InChI=1S/C22H28/c1-2-3-4-5-6-7-10-18-13-16-22-20(17-18)15-14-19-11-8-9-12-21(19)22/h8-9,11-13,16-17H,2-7,10,14-15H2,1H3 |
Clave InChI |
BRJZQBBKVJZXAJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC1=CC2=C(C=C1)C3=CC=CC=C3CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


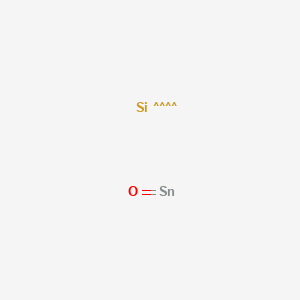
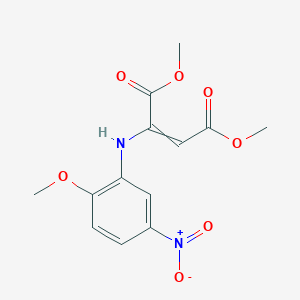
![3-[3-(Naphthalen-2-yl)-3-oxoprop-1-en-1-yl]-4H-1-benzopyran-4-one](/img/structure/B14618389.png)
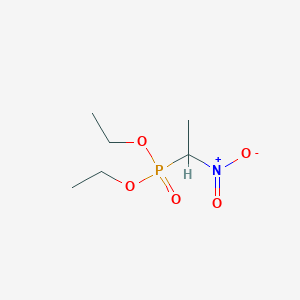
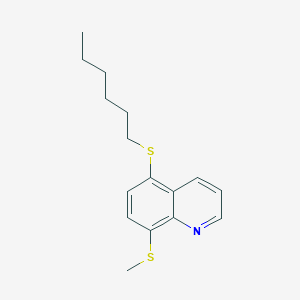

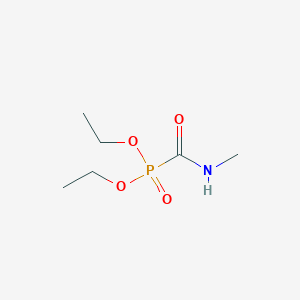


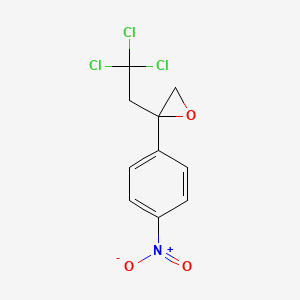
![2,6-Piperidinedione, 1-[(2-methyl-3-pyridinyl)methyl]-](/img/structure/B14618442.png)

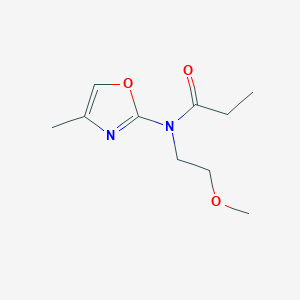
![Methyl 7-{2-[(acetyloxy)methyl]-5-oxopyrrolidin-1-YL}heptanoate](/img/structure/B14618457.png)
